3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid
Overview
Description
3-(4-Phenyl-4H-1,2,4-triazol-3-yl)propanoic acid is a chemical compound belonging to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid typically involves the following steps:
Formation of 4-phenyl-4H-1,2,4-triazole: This can be achieved by reacting hydrazine with phenyl isothiocyanate.
Attachment of the propanoic acid group: The triazole ring is then reacted with a suitable propanoic acid derivative, such as propanoyl chloride, under controlled conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Phenyl-4H-1,2,4-triazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or their derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the triazole ring or the propanoic acid group can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids, esters, and amides.
Reduction: Alcohols and amines.
Substitution: A wide range of substituted triazoles and propanoic acid derivatives.
Scientific Research Applications
3-(4-Phenyl-4H-1,2,4-triazol-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of triazole derivatives with biological targets.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
4-Phenyl-4H-1,2,4-triazole
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole
Uniqueness: 3-(4-Phenyl-4H-1,2,4-triazol-3-yl)propanoic acid is unique due to its specific structural features, which can influence its reactivity and potential applications. The presence of the propanoic acid group attached to the triazole ring distinguishes it from other triazole derivatives.
Properties
IUPAC Name |
3-(4-phenyl-1,2,4-triazol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-11(16)7-6-10-13-12-8-14(10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWNJIVOJXZWKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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